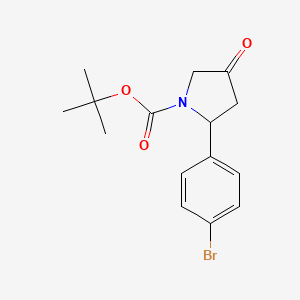

Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

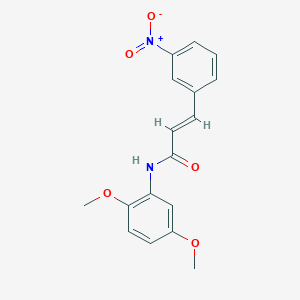

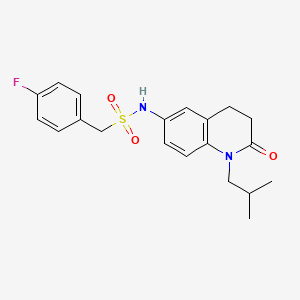

“Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen atom and a carbonyl group. The pyrrolidinone ring is substituted at the 2-position with a 4-bromophenyl group and at the 1-position with a tert-butyl carboxylate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the 4-bromophenyl group, and the tert-butyl carboxylate ester group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions or could undergo nucleophilic substitution reactions . The carbonyl group in the pyrrolidinone ring could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom could increase the compound’s molecular weight and could influence its reactivity. The carbonyl group and the ester group could be involved in hydrogen bonding, influencing the compound’s solubility properties .Applications De Recherche Scientifique

Supramolecular Arrangements and Crystal Structures

Supramolecular Arrangement and Weak Interactions

- Analogues of 3-oxopyrrolidines, including tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate derivatives, have been studied for their crystal structures, revealing intriguing supramolecular arrangements influenced by weak intermolecular interactions like CH⋯O and CH⋯π. These interactions are crucial in controlling the molecules' conformation and constructing unique supramolecular assemblies, despite the lack of hydrogen bond donors and acceptors (Samipillai et al., 2016).

Crystal Structure Analysis

- Detailed crystal structure analysis of tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate derivatives has been conducted to provide insights into their molecular packing and structural stability. These analyses often involve X-ray diffraction studies to understand the molecular and supramolecular architecture, offering valuable information for designing molecules with desired properties (Naveen et al., 2007).

Synthesis and Characterization

Solution-phase Synthesis

- Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate derivatives have been synthesized using solution-phase methods, demonstrating the versatility of this compound in the synthesis of diverse molecular libraries. This process involves parallel synthesis techniques, showcasing the compound's utility in generating a wide range of derivatives with potential applications in various fields of research (Svete et al., 2010).

Novel Synthesis Methods and Applications

- Innovative synthesis methods for tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate derivatives have been developed to create highly functionalized molecules. These methods enable the production of novel compounds, which can be used as precursors or intermediates in the synthesis of more complex molecules with specific applications, such as macrocyclic inhibitors (Sasaki et al., 2020).

Molecular Docking and Drug Development

- Potential in Drug Development

- Enantiomerically pure derivatives of tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate have been synthesized with high enantiomeric excess. These compounds have shown potential as thrombin inhibitors based on molecular docking studies, indicating their significance in the development of new therapeutic agents (Ayan et al., 2013).

Mécanisme D'action

Mode of Action

It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Biochemical Pathways

Bromophenyl compounds are often involved in carbon-carbon bond formation, which is a fundamental process in many biochemical pathways .

Pharmacokinetics

A structurally similar compound, “tert-butyl 2-(4-bromophenyl)acetate”, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties may impact the bioavailability of the compound.

Result of Action

Bromophenyl compounds are often used in the synthesis of biologically active compounds , suggesting that they may have significant effects at the molecular and cellular level.

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate” should be done with appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation. If the compound gets in eyes or on skin, it should be washed off with plenty of water .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-9-12(18)8-13(17)10-4-6-11(16)7-5-10/h4-7,13H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIAULHYWPPCLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2427020.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2427024.png)

![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)

![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B2427027.png)

![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2427031.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427032.png)

![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2427037.png)